molecular formula C7H7BrFNO B2996328 1-(6-Bromopyridin-2-yl)-2-fluoroethanol CAS No. 1093880-26-2

1-(6-Bromopyridin-2-yl)-2-fluoroethanol

Cat. No.: B2996328
CAS No.: 1093880-26-2
M. Wt: 220.041
InChI Key: ZOBWJUJWJMITSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Bromopyridin-2-yl)-2-fluoroethanol is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields of research. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a fluorine atom attached to the ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-2-yl)-2-fluoroethanol typically involves the bromination of pyridine derivatives followed by the introduction of the fluoroethanol group. One common method includes the reaction of 6-bromopyridine with ethylene oxide in the presence of a base to yield the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-2-yl)-2-fluoroethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of 1-(6-bromopyridin-2-yl)-2-fluoroacetaldehyde.

    Reduction: Formation of 1-(6-pyridin-2-yl)-2-fluoroethanol.

    Substitution: Formation of 1-(6-aminopyridin-2-yl)-2-fluoroethanol.

Scientific Research Applications

1-(6-Bromopyridin-2-yl)-2-fluoroethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)-2-fluoroethanol involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may exert its effects by inhibiting or activating enzymes, disrupting cellular processes, or interacting with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Bromopyridin-2-yl)ethanone
  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Uniqueness

1-(6-Bromopyridin-2-yl)-2-fluoroethanol is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)-2-fluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c8-7-3-1-2-5(10-7)6(11)4-9/h1-3,6,11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBWJUJWJMITSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(6-Bromopyridin-2-yl)-2-fluoroethanone (0.53 g, 2.43 mmol) was taken up in MeOH (12 mL) and cooled to 0° C. Sodium borohydride (0.092 g, 2.43 mmol) was added and the mixture stirred at 0° C. for 1 hour. Water was added and the reaction mixture was extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to give the title compound as a colorless oil.
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
0.092 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Four

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